I2 Receptor Affinity Comparison
The free base of the target compound demonstrates a binding affinity (Ki) of 200 nM for the imidazoline I2 receptor, as determined by displacement of [3H]idazoxan in rabbit kidney membranes [1]. This affinity is moderate compared to high-affinity I2 ligands like 2-BFI (Ki ~ 1-10 nM) but distinguishes it from non-selective imidazolines. It exhibits a 1.5-fold selectivity window over the alpha-2 adrenergic receptor (Ki = 302 nM) [1].
| Evidence Dimension | Binding affinity (Ki) for imidazoline I2 receptor |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | 2-BFI (Ki ~ 1-10 nM for I2); Idazoxan (Ki ~ 10 nM for I2; non-selective). Alpha-2 adrenergic receptor: Ki = 302 nM. |
| Quantified Difference | 200 nM vs. low nanomolar I2 ligands; 1.5x selectivity over alpha-2 receptor. |
| Conditions | Radioligand binding assay: [3H]idazoxan displacement in rabbit kidney membrane homogenate. |
Why This Matters
A defined Ki value for I2 is essential for selecting this compound as a pharmacological tool or a starting point for chemical optimization in I2-receptor-mediated analgesic and neuroprotective studies.
- [1] BindingDB. BDBM50473198 (CHEMBL13925). Affinity Data: Ki=200 nM for imidazoline I2 receptor; Ki=302 nM for Alpha-2 adrenergic receptor. Curated by ChEMBL. View Source
